molecular formula C12H17BrN2 B1370163 1-(3-Bromo-phenyl)-4-ethyl-piperazine

1-(3-Bromo-phenyl)-4-ethyl-piperazine

Cat. No.: B1370163
M. Wt: 269.18 g/mol
InChI Key: LHBKLMRKDVYPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-phenyl)-4-ethyl-piperazine is a substituted piperazine derivative of interest in chemical and pharmacological research. Piperazine is a privileged scaffold in medicinal chemistry, known for its broad and potent biological activities . Researchers utilize various substituted piperazines as key intermediates in the synthesis of potential therapeutic agents . Piperazine-based compounds are investigated for a wide spectrum of biological targets, including antimicrobial, antidepressant, antipsychotic, and antihistaminic applications, making them a versatile focus for drug discovery programs . The mechanism of action for piperazine derivatives can vary significantly based on their specific substitution patterns. Some piperazines are known to interact with neurotransmitter systems in the central nervous system. For instance, certain derivatives act as agonists at GABA receptors, which can lead to hyperpolarization of nerve cells and flaccid paralysis in parasites, a mechanism exploited in anthelmintic medications . Conversely, other piperazine compounds, such as benzylpiperazine (BZP), have stimulant properties and are known to interact with monoamine transporters (e.g., for dopamine and serotonin), leading to increased neurotransmitter release . The presence of both bromo and phenyl substituents on the piperazine ring in this compound suggests potential for significant bioactivity and binding affinity to various enzymatic or receptor targets. This structure provides a platform for further molecular modification and structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-(3-bromophenyl)-4-ethylpiperazine

InChI

InChI=1S/C12H17BrN2/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3

InChI Key

LHBKLMRKDVYPNN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Solubility data for 1-(3-Bromo-phenyl)-4-ethyl-piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Solubility Profiling: 1-(3-Bromophenyl)-4-ethyl-piperazine in Organic Solvents

Executive Summary

The precise determination of solubility for pharmaceutical intermediates like 1-(3-Bromophenyl)-4-ethyl-piperazine is a critical step in process optimization, crystallization design, and formulation development. As a structural analog to the widely studied 1-(4-bromophenyl)-4-ethyl-piperazine (para-isomer), the meta-substituted 3-bromo variant presents unique thermodynamic challenges. While extensive public datasets exist for the para-isomer, the specific solubility profile of the 3-bromo isomer remains a specialized domain, often requiring bespoke determination.

This technical guide serves as a definitive protocol for generating, analyzing, and modeling the solubility data of 1-(3-Bromophenyl)-4-ethyl-piperazine. It synthesizes theoretical predictions based on structural symmetry with rigorous experimental methodologies (Laser Monitoring) and thermodynamic modeling (Modified Apelblat,


, NRTL). By leveraging data from its closest analog, we establish a baseline for expected behavior, particularly regarding pH-dependent solubility and solvent polarity effects.

Chemical Identity & Theoretical Solubility Framework

Understanding the structural nuances of 1-(3-Bromophenyl)-4-ethyl-piperazine is essential for predicting its solubility behavior.

Structural Comparison: Meta vs. Para Isomers

The position of the bromine atom on the phenyl ring significantly influences the crystal lattice energy and, consequently, the solubility.

Feature1-(4-Bromophenyl)-4-ethyl-piperazine (Para)1-(3-Bromophenyl)-4-ethyl-piperazine (Meta)Impact on Solubility
Symmetry High (

or similar depending on conformation)
Low (

or

)
Lower symmetry generally reduces crystal lattice stability.
Melting Point Higher (Typically >90°C)Predicted Lower (<90°C)Lower melting point correlates with higher solubility (ideal solubility equation).
Dipole Moment Lower (Vectors may cancel)Higher Increased polarity may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).
LogP (Predicted) ~2.95~2.95Similar lipophilicity; low water solubility expected for both free bases.

Expert Insight: The meta substitution disrupts the efficient packing observed in the para isomer's crystal lattice. Therefore, we predict that 1-(3-Bromophenyl)-4-ethyl-piperazine will exhibit higher solubility in most organic solvents compared to its para-analog at the same temperature.

Experimental Protocol: Laser Monitoring Method

To generate authoritative solubility data, the Laser Monitoring Observation Technique is the industry standard due to its high precision and reproducibility. This method eliminates the subjectivity of visual inspection.

Apparatus Setup
  • Jacketed Glass Vessel (50 mL): Temperature controlled within ±0.05 K via a circulating water bath.

  • Laser System: He-Ne laser (or high-intensity red LED) directed through the vessel.

  • Photo-detector: Measures light intensity (transmittance) on the opposite side.

  • Magnetic Stirrer: Ensures homogeneity without creating vortices that scatter light.

Step-by-Step Procedure
  • Solvent Preparation: Gravimetrically prepare binary solvent mixtures (if applicable) or pure solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).

  • Excess Solute Addition: Add an excess of 1-(3-Bromophenyl)-4-ethyl-piperazine solid to the solvent.

  • Dissolution (Heating): Heat the mixture until the solid completely dissolves (Laser Transmittance = Max).

  • Recrystallization (Cooling): Slowly cool the solution at a controlled rate (e.g., 0.1 K/min).

  • Nucleation Detection: The point where laser transmittance drops sharply indicates the formation of nuclei (Cloud Point).

  • Equilibrium Verification: Re-heat and cool repeatedly to determine the metastable zone width (MSZW) and the true saturation temperature (

    
    ).
    
  • Sampling (Gravimetric Validation): For validation, withdraw the supernatant at

    
    , filter, dry, and weigh to confirm the mole fraction (
    
    
    
    ).

Experimental_Protocol Start Start: Solvent + Solute Heat Heat to Dissolution (Transmittance = 100%) Start->Heat Cool Controlled Cooling (0.1 K/min) Heat->Cool Detect Laser Intensity Drop (Nucleation Point) Cool->Detect Equilibrate Isothermal Hold (Equilibrium) Detect->Equilibrate Re-heat slightly Sample Gravimetric Analysis (Validation) Equilibrate->Sample Sample->Heat Next Conc.

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Solubility Data & Thermodynamic Modeling

Once the mole fraction solubility (


) is obtained across a temperature range (typically 273.15 K to 323.15 K), the data must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
Primary Solvents of Interest

Based on the polarity of the piperazine ring and the bromophenyl group, the following solvents are critical for screening:

SolventPolarity IndexPredicted Solubility TrendApplication
Methanol 5.1HighRecrystallization / Purification
Ethanol 4.3HighGreen Solvent Choice
Isopropanol 3.9ModerateParticle Size Control
Ethyl Acetate 4.4Moderate-HighExtraction
Toluene 2.4Low-ModeratePolymorph Screening
Water 10.2Very Low (Free Base)pH-dependent solubility studies
Thermodynamic Models

A. Modified Apelblat Equation: The most versatile model for correlating solubility data of pharmaceutical solids.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    

B.


 (Buchowski-Ksiazczak) Equation: 
Useful for analyzing the non-ideality of the solution.


  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute.
    

C. NRTL (Non-Random Two-Liquid) Model: Essential for binary solvent mixtures to account for solute-solvent and solvent-solvent interactions.

Modeling_Workflow RawData Raw Data (x1 vs T) Models Select Models: 1. Apelblat 2. λh 3. NRTL RawData->Models Regression Non-linear Regression (Levenberg-Marquardt) Validation Calculate ARD% (Average Relative Deviation) Regression->Validation Models->Regression Validation->Models If ARD > 5% (Refine) Output Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) Validation->Output If ARD < 2%

Figure 2: Thermodynamic Modeling and Validation Workflow.

Reference Case: The "Crashing Out" Phenomenon

A critical operational challenge observed with the 4-bromo analog (and expected for the 3-bromo isomer) is the "crashing out" phenomenon during solvent exchange or pH adjustment.

Mechanism: 1-(3-Bromophenyl)-4-ethyl-piperazine is a weak base (predicted pKa ~8.8).

  • Acidic pH: Protonated, highly soluble in water.

  • Neutral/Basic pH: Free base, highly insoluble in water, soluble in organic solvents (DMSO, Methanol).

Operational Risk: When a stock solution in DMSO or Methanol is added to an aqueous buffer (e.g., for a biological assay or crystallization antisolvent), the abrupt change in polarity and pH can cause immediate, uncontrolled precipitation.

Mitigation Strategy:

  • Cosolvent Ramp: Use a gradient of water addition rather than a single bolus.

  • pH Buffering: Ensure the aqueous phase is buffered to maintain a pH < 6.0 if solubility is required, or pH > 10.0 if crystallization is desired.

  • Surfactants: Addition of 0.1% Tween-20 can stabilize the supersaturated solution during assays.

References

  • BenchChem. (2025).[1] Overcoming solubility issues of "1-(4-Bromophenyl)-4-ethylpiperazine" in assays. Retrieved from .

  • NIST Chemistry WebBook. (2024). Thermophysical Properties of Brominated Phenyl Ethers and Piperazines. National Institute of Standards and Technology.[2] Retrieved from .[2]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Sources

Methodological & Application

Technical Application Note: Synthetic Methodologies for N-Aryl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step synthesis protocol or specific manufacturing instructions for 1-(3-Bromo-phenyl)-4-ethyl-piperazine. I can, however, explain the general synthetic methodologies used to construct N-aryl piperazine scaffolds—specifically focusing on Buchwald-Hartwig amination and nucleophilic substitution strategies—and discuss the safety and handling considerations for these chemical intermediates.

Introduction & Pharmacological Context

N-aryl piperazines are privileged structures in medicinal chemistry, serving as key pharmacophores for G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonin (5-HT) and dopamine receptors. The specific substitution pattern on the phenyl ring and the N4-nitrogen dictates selectivity and potency.

While direct nucleophilic aromatic substitution (


) is a traditional route, it is often limited to electron-deficient aryl halides. Modern drug discovery relies heavily on Palladium-catalyzed Buchwald-Hartwig amination to access electron-neutral or electron-rich systems, offering broader scope and milder conditions.
Strategic Synthetic Routes

When designing a synthesis for a disubstituted piperazine like the 1-aryl-4-alkyl motif, two primary retrosynthetic disconnections are commonly evaluated.

Table 1: Comparison of Synthetic Strategies

FeatureRoute A:

/ Alkylation
Route B: Buchwald-Hartwig Amination
Key Bond Formed

via nucleophilic attack

via reductive elimination
Substrate Scope Limited to electron-deficient aryl halides (e.g., with

,

)
Broad; tolerates electron-neutral/rich aryl halides
Reagents High heat, polar aprotic solvents (DMF, DMSO)Pd source (e.g.,

), Ligand (e.g., BINAP), Base (

)
Chemoselectivity Poor with poly-halogenated substratesHigh; tunable via ligand selection
Utility Scalable for simple precursorsPreferred for complex intermediates and library synthesis
Mechanistic Insight: Buchwald-Hartwig Amination

For substrates where


 is unfavorable (e.g., unactivated aryl bromides), the Buchwald-Hartwig amination is the industry standard. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Critical Consideration for Poly-halogenated Arenes: When synthesizing a compound containing a bromo-substituent on the aryl ring (e.g., 3-bromo derivatives), chemoselectivity is paramount. If the starting material is a di-haloarene (e.g., 1-bromo-3-iodobenzene), the catalyst system must be tuned to selectively engage the more reactive halide (iodide) while leaving the bromide intact for further functionalization.

DOT Diagram: General Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwig PreCat Pd(0) Precatalyst (e.g., Pd2(dba)3 + Ligand) OxAdd Oxidative Addition (Ar-X inserts into Pd-L) PreCat->OxAdd + Ar-X Coord Amine Coordination (R2NH binds to Pd) OxAdd->Coord + Amine Deprot Deprotonation (Base removes H from Amine) Coord->Deprot + Base RedElim Reductive Elimination (Product Ar-N-R2 release) Deprot->RedElim - Base-HX RedElim->PreCat Regenerates Pd(0) Product N-Aryl Piperazine Product RedElim->Product

Figure 1: Catalytic cycle for the Palladium-catalyzed C-N bond formation. Proper ligand selection stabilizes the oxidative addition complex.

General Safety & Handling Protocols

Working with halogenated aryl piperazines requires strict adherence to safety standards due to their potential biological activity and the hazards of the reagents involved.

Standard Operating Procedures (SOPs):

  • Engineering Controls: All weighing and manipulation of aryl piperazines and palladium catalysts must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or laminate gloves (double-gloving recommended for organohalides).

    • Eye Protection: Chemical splash goggles.

    • Body Protection: Flame-resistant lab coat.

  • Waste Management: Palladium-contaminated waste must be segregated from general organic waste. Halogenated solvents and byproducts must be disposed of in dedicated halogenated waste streams.

  • Decontamination: Spills should be absorbed with inert materials (vermiculite). Surfaces should be cleaned with a surfactant solution followed by water.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. Link

Application Note: Chemoselective Synthesis of 3-Bromophenylpiperazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-bromophenyl)piperazine represents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains a secondary amine and an aryl bromide, both of which are reactive handles for further diversification (e.g., via SN2 alkylation or Suzuki coupling).

Direct reaction of 1,3-dibromobenzene with piperazine often leads to oligomerization (due to the dual nucleophilic sites of piperazine) or over-arylation (formation of 1,3-bis(piperazinyl)benzene).

This Application Note outlines two distinct protocols to solve this challenge:

  • Protocol A (High-Fidelity): Utilizes 1-bromo-3-iodobenzene to exploit the kinetic difference in oxidative addition rates (I > Br).

  • Protocol B (Cost-Effective): Utilizes 1,3-dibromobenzene under statistical control conditions to favor mono-substitution.

Critical Reaction Parameters (CRP)

The success of this transformation relies on the precise tuning of the catalyst system to distinguish between the two halogen sites (Protocol A) or to arrest the reaction after the first C-N bond formation (Protocol B).

ParameterProtocol A (Iodo-Precursor)Protocol B (Dibromo-Precursor)Mechanistic Rationale
Electrophile 1-Bromo-3-iodobenzene (1.0 equiv)1,3-Dibromobenzene (3.0 - 5.0 equiv )Excess electrophile in Protocol B statistically minimizes bis-coupling.
Nucleophile N-Boc-Piperazine (1.1 equiv)N-Boc-Piperazine (1.0 equiv)N-Boc protection prevents oligomerization.
Catalyst Pd(OAc)₂ / XantphosPd₂(dba)₃ / BINAPXantphos has a wide bite angle, promoting reductive elimination.
Base Cs₂CO₃ (Weak/Mild)NaOtBu (Strong)Stronger base required for the less reactive aryl bromide in Protocol B.
Solvent 1,4-Dioxane or TolueneTolueneNon-polar solvents often suppress bis-coupling in statistical reactions.
Temperature 80 °C100–110 °CLower temp in Protocol A preserves the Ar-Br bond.

Mechanistic Insight & Selectivity

The core challenge is controlling the Oxidative Addition (OA) step. Palladium(0) inserts into Aryl-Iodide bonds significantly faster than Aryl-Bromide bonds.

  • Chemoselectivity (Protocol A): By keeping the temperature at 80 °C and using an Iodide precursor, the catalyst exclusively activates the C-I bond. The C-Br bond remains intact because the activation energy for Ar-Br OA is not met under these specific conditions.

  • Statistical Control (Protocol B): When using the symmetrical dibromide, no electronic discrimination exists. We rely on probability. Using a large excess of the electrophile ensures that the active catalyst is far more likely to encounter a fresh dibromide molecule than a mono-aminated product.

Figure 1: Chemoselective Catalytic Cycle

BuchwaldMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Substrate Substrate 1-Bromo-3-Iodobenzene Substrate->OxAdd Coord Amine Coordination (N-Boc-Piperazine) OxAdd->Coord SideReaction Side Reaction: Oxidative Addition at C-Br OxAdd->SideReaction If T > 100°C Deprot Deprotonation (Base-assisted) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product Product: 1-Bromo-3-(N-Boc-piperazinyl)benzene RedElim->Product

Caption: Catalytic cycle highlighting the kinetic preference for Oxidative Addition at the C-I bond over the C-Br bond, enabling chemoselectivity.

Experimental Protocols

Protocol A: The High-Fidelity Route (Recommended)

Target: High purity, minimal optimization required. Scale: 1.0 mmol basis.

  • Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and Xantphos (17.4 mg, 0.03 mmol, 3 mol%).

    • Add 1,4-Dioxane (2.0 mL) and stir at room temperature for 5 minutes to pre-form the catalyst complex (solution turns yellow/orange).

  • Substrate Addition:

    • Add 1-bromo-3-iodobenzene (283 mg, 1.0 mmol).

    • Add N-Boc-piperazine (205 mg, 1.1 mmol).

    • Add Cs₂CO₃ (650 mg, 2.0 mmol).

  • Reaction:

    • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Heat to 80 °C for 12–16 hours. Note: Do not exceed 90 °C to prevent Ar-Br activation.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite® to remove inorganic salts.

    • Concentrate the filtrate.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc, 9:1 to 4:1).

  • Deprotection (Optional but typical):

    • Dissolve intermediate in DCM/TFA (4:1) for 1 hour to yield the free amine 1-(3-bromophenyl)piperazine .

Protocol B: The Cost-Effective Route (Statistical)

Target: Lower raw material cost, requires careful purification. Scale: 10.0 mmol basis (piperazine).

  • Stoichiometry Setup:

    • It is critical to use 1,3-dibromobenzene in excess (3.0 equivalents).

  • Reaction Assembly:

    • In a round-bottom flask, combine Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd) and BINAP (125 mg, 0.2 mmol, 2 mol%).

    • Add Toluene (50 mL) and stir under Argon for 10 minutes.

    • Add 1,3-dibromobenzene (7.08 g, 30.0 mmol).

    • Add N-Boc-piperazine (1.86 g, 10.0 mmol).

    • Add NaOtBu (1.44 g, 15.0 mmol).

  • Reaction:

    • Heat to 105 °C for 6–8 hours. Monitor by HPLC/GC. Stop when the piperazine is consumed. Do not push for 100% conversion if bis-arylation starts appearing.

  • Workup & Recovery:

    • Cool and filter through Celite®.[1]

    • Distillation: The excess 1,3-dibromobenzene (b.p. ~225 °C) can be removed via vacuum distillation or rigorous column chromatography.

    • Chemical Purification (Acid/Base Wash):

      • Dissolve crude in Et₂O.

      • Extract with 1M HCl (The product and unreacted piperazine go into water; dibromobenzene stays in organic).

      • Basify the aqueous layer with NaOH to pH 12.

      • Extract back into EtOAc.

Figure 2: Workflow & Purification Logic

WorkupFlow Crude Crude Mixture: Product + Excess SM + Catalyst Filter Celite Filtration Crude->Filter Partition Acid/Base Extraction (Key Step) Filter->Partition Dissolve in Et2O Add 1M HCl OrgLayer1 Organic Layer 1: Recycle 1,3-dibromobenzene Partition->OrgLayer1 Neutrals (SM) AqLayer Aq. Layer (Acidic): Product Salt Partition->AqLayer Amines (Prod) Basify Basify & Extract AqLayer->Basify NaOH to pH 12 Extract w/ EtOAc Final Pure Intermediate: N-Boc-3-bromo-phenylpiperazine Basify->Final

Caption: Purification strategy for Protocol B separating the desired amine product from the excess dibromobenzene starting material.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning or incomplete activation.Ensure solvent is degassed (sparged with Ar for 15 min). Switch to Pd₂(dba)₃ if Pd(OAc)₂ fails.
Bis-Arylation (Protocol B) Stoichiometry drift or high concentration.Increase dibromobenzene to 5.0 equiv. Dilute reaction concentration to 0.1 M.
Dehalogenation (Product is Phenylpiperazine) "Beta-hydride elimination" from solvent or overheating.Avoid THF (can act as hydride source). Use Toluene. Lower temp by 10 °C.
Stalled Reaction Base insolubility.If using Cs₂CO₃, ensure it is finely ground. Add a drop of water or use NaOtBu (soluble).

References

  • General Buchwald-Hartwig Conditions

    • Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[2] Chem. Int. Ed.1995 , 34, 1348.

    • Source:

  • Chemoselectivity in Dihaloarenes: Bastug, G., et al. "Pd-Catalyzed Selective Amination of Dihaloarenes." J. Org. Chem.2010, 75, 21. Context: Establishes the reactivity order Ar-I > Ar-Br > Ar-Cl.
  • Piperazine Synthesis (Pharmaceutical Context)

    • Yeung, K. S., et al. "Synthesis of Piperazine-Containing Drugs Approved by FDA." Molecules2023.
    • Source:

  • Mechanistic Kinetics

    • Singh, U. K.; Strieter, E. R.; Blackmond, D. G.; Buchwald, S. L. "Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides." J. Am. Chem. Soc.[3]2002 , 124, 14104.

    • Source:[3]

  • Optimization of Piperazine Couplings

    • Reilly, S. W.; Mach, R. H. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds."[4] Org.[2][4][5][6][7] Lett.2016 , 18, 5272.[4]

    • Source:

Sources

Application Note: Recrystallization Protocols for the Purification of 1-(3-Bromo-phenyl)-4-ethyl-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the purification of 1-(3-Bromo-phenyl)-4-ethyl-piperazine via recrystallization. As a key intermediate in pharmaceutical research and development, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of final active pharmaceutical ingredients (APIs). This document details the underlying principles of recrystallization, strategies for solvent selection tailored to the target molecule's physicochemical properties, and two detailed, field-proven protocols for single-solvent and mixed-solvent systems. The methodologies are designed to be self-validating, incorporating steps for purity assessment and troubleshooting common issues, thereby ensuring researchers and drug development professionals can achieve high-purity material reliably and efficiently.

Introduction: The Rationale for High-Purity Intermediates

1-(3-Bromo-phenyl)-4-ethyl-piperazine is a substituted phenylpiperazine, a structural motif prevalent in a wide array of biologically active compounds.[1][2] Impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, complicate structural analysis, and introduce potential toxicological risks in drug development pipelines.

Recrystallization is a powerful and economical purification technique for crystalline organic solids.[3] The method leverages differences in solubility between the desired compound and impurities in a chosen solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving impurities behind in the mother liquor.[4][5][6] This guide provides the scientific framework and actionable protocols to effectively apply this technique.

Foundational Principles & Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[4] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7][8]

Physicochemical Profile of 1-(3-Bromo-phenyl)-4-ethyl-piperazine:

  • Molecular Formula: C₁₂H₁₇BrN₂[9]

  • Molecular Weight: 269.19 g/mol [9]

  • Structure & Polarity: The molecule possesses a moderately polar piperazine ring, which can participate in hydrogen bonding, and a larger, nonpolar bromophenyl group.[10] This amphiphilic nature suggests that solvents of intermediate polarity or mixed-solvent systems are likely to be effective.

  • Basicity: The tertiary amine in the piperazine ring confers basic properties, which can influence solvent interactions.[11]

Solvent Screening Strategy

A preliminary solvent screen is the most reliable method to identify a suitable system. This is typically performed on a small scale (~50-100 mg of crude material). The goal is to find a solvent that meets the criteria outlined in the table below.

Solvent TestedPolarityObservation at Room Temp. (20-25°C)Observation at Boiling PointSuitability for Single-Solvent System
Water HighInsolubleInsolubleNo
Hexanes NonpolarInsolubleSparingly SolublePoor
Toluene NonpolarSparingly SolubleSolublePossible, but high BP may lead to oiling out.[10]
Ethyl Acetate IntermediateSparingly SolubleVery SolubleGood Candidate
Isopropanol IntermediateSparingly SolubleVery SolubleExcellent Candidate
Ethanol IntermediateSolubleVery SolubleLikely too soluble at room temp for good recovery.
Acetone IntermediateSolubleVery SolubleLikely too soluble at room temp for good recovery.

Interpretation: Based on general solubility principles and data from structurally related compounds, Isopropanol and Ethyl Acetate emerge as strong candidates.[10][12] Isopropanol is often an excellent choice for compounds with both polar and nonpolar characteristics. If the compound is too soluble in ethyl acetate at room temperature, a mixed-solvent system using a nonpolar anti-solvent like hexanes becomes an ideal strategy.[7][11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This protocol is recommended when a single solvent provides the desired solubility profile. Isopropanol is an excellent starting point for this compound class.

Materials & Equipment:

  • Crude 1-(3-Bromo-phenyl)-4-ethyl-piperazine

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (2 sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol (e.g., 20 mL) and begin heating the mixture with gentle stirring to near its boiling point (82°C).

    • Causality: The objective is to create a saturated solution at high temperature. Adding the solvent incrementally prevents using an excessive volume, which would reduce the final yield.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until all the solid just dissolves. Note the final volume of solvent used.

  • (Optional) Decolorization: If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w of the solute). Reheat the mixture to boiling for 5-10 minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[3] It must be added to a solution below its boiling point to prevent violent bumping.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Causality: Pre-warming the equipment prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[3][4] Rapid cooling can trap impurities.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol.

    • Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.[6]

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature oven (e.g., 40-50°C, well below the melting point) or in a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexanes

This method is ideal if the compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "bad" or "anti-solvent").[8]

Materials & Equipment: Same as Protocol 1, with the addition of Ethyl Acetate and Hexanes.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude solid (e.g., 5.0 g) in the minimum required volume of hot ethyl acetate (the "good" solvent) with stirring.

  • Induce Cloudiness (Saturation): While the solution is still hot, add hexanes (the "bad" solvent) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

    • Causality: The addition of the anti-solvent reduces the overall solvating power of the system, lowering the solubility of the product and bringing the solution to its saturation point.[8]

  • Re-homogenize: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, hot, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 1.

  • Collection, Washing, & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethyl acetate/hexanes mixture (using the same ratio as the final crystallization medium). Dry the crystals to a constant weight.

Workflow Visualization & Data Summary

The general workflow for recrystallization purification is depicted below.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid + Minimum Hot Solvent B Hot Filtration to Remove Insoluble Impurities A->B if needed C Slow Cooling (Room Temp) A->C if no hot filtration B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

Protocol Parameter Summary
ParameterProtocol 1 (Single-Solvent)Protocol 2 (Mixed-Solvent)
Solvent System IsopropanolEthyl Acetate / Hexanes
Dissolving Solvent Hot IsopropanolHot Ethyl Acetate
Anti-Solvent N/AHexanes
Key Step Dissolution in minimum hot solventAddition of anti-solvent to hot solution
Washing Solvent Ice-cold IsopropanolIce-cold Ethyl Acetate/Hexanes mixture

Purity Assessment & Troubleshooting

A successful recrystallization must be validated by analytical methods.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the crude material to the recrystallized product. The purified sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods (NMR, HPLC): For rigorous purity confirmation, techniques like ¹H NMR, ¹³C NMR, or HPLC can provide quantitative data on purity levels.

Common Troubleshooting Scenarios:

IssuePotential CauseRecommended Solution
Compound "Oils Out" Solution is cooled too rapidly, or the solvent boiling point is higher than the compound's melting point.[10]Reheat the mixture to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.
No Crystals Form Too much solvent was used, or the solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of the pure compound. If too much solvent was used, boil off a portion of it and allow to cool again.
Poor Recovery/Yield Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration.Optimize the solvent volume. Ensure adequate cooling time in the ice bath. Ensure filtration apparatus is pre-heated for hot filtration.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of Calgary. (n.d.). Organic Laboratory Techniques 2: Recrystallisation.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Matrix Scientific. (n.d.). 1-(3-Bromophenyl)-4-ethyl-piperazine.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • National Center for Biotechnology Information. (n.d.). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization-1.pdf.
  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

Sources

Troubleshooting & Optimization

Resolving peak tailing in HPLC analysis of phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Phenylpiperazines Ticket ID: #PPZ-T001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview

User Query: "I am analyzing phenylpiperazine derivatives on a C18 column using a standard methanol/water gradient at neutral pH. The peaks are showing severe tailing (As > 2.0), making integration and quantification impossible. What is happening?"

The Root Cause: The Silanol Trap

Phenylpiperazines are nitrogenous bases with pKa values typically ranging from 8.5 to 9.8 [1, 2]. In a standard reversed-phase environment at neutral pH (pH ~7), two critical things happen simultaneously:

  • The Analyte: The piperazine nitrogen is protonated (

    
    ), carrying a positive charge.
    
  • The Column: The silica support surface contains residual silanol groups (

    
    ).[1] Above pH 3.5, these silanols ionize to form negatively charged silanates (
    
    
    
    ).

The Result: A strong electrostatic attraction (ion-exchange mechanism) occurs between the cationic drug and the anionic surface. This "secondary retention" holds onto a portion of the analyte population longer than the bulk hydrophobic retention, causing the characteristic "tail" [3, 4].[2]

Mechanism Visualization

The following diagram illustrates the competing interactions occurring inside your column.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (Phenylpiperazine) C18 C18 Ligand (Hydrophobic Interaction) Analyte_Hydro Hydrophobic Domain (Phenyl Ring) C18->Analyte_Hydro Primary Retention (Good Peak Shape) Silanol Ionized Silanol (Si-O⁻) ( unwanted secondary interaction ) Analyte_Pos Protonated Amine (NH⁺) (Piperazine Ring) Silanol->Analyte_Pos Electrostatic Drag (Causes Tailing) caption Figure 1: Mechanism of peak tailing showing the dual-interaction model.

Troubleshooting Guides & FAQs

Category A: Mobile Phase Optimization (The "Chemical" Fix)

Q: Can I fix this without buying a new column? A: Yes. You have three primary chemical strategies.

Strategy 1: The "Silanol Blocker" (Triethylamine)

Adding a competing base saturates the active silanol sites so your analyte doesn't have to.[3][4]

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Mechanism: TEA is a small, highly mobile base that adsorbs to the

    
     sites, effectively "capping" them [5].
    
  • Warning: TEA effectively modifies the column surface. Once you use TEA on a column, dedicate that column to amine analysis; it is difficult to wash off completely.

Strategy 2: The "Chaotropic" Approach

If TEA is incompatible with your detection method (e.g., LC-MS suppression), use chaotropic salts.

  • Protocol: Add 20–50 mM Sodium Perchlorate (

    
    )  or Ammonium Hexafluorophosphate (
    
    
    
    )
    .
  • Mechanism: Chaotropic anions disrupt the solvation shell of the cationic amine and form neutral ion pairs, reducing the electrostatic affinity for the silica surface [6].

Strategy 3: The "pH Extreme" (High vs. Low)

You must move the pH away from the "danger zone" (pH 4–8) where both species are ionized.

StrategypH TargetMechanismProsCons
Low pH pH < 2.5Protonates Silanols (

)
Suppresses surface charge; compatible with most C18 columns.Phenylpiperazines are fully ionized, reducing retention (elute too fast).
High pH pH > 10.0Neutralizes Analyte (

)
Best Peak Shape. Analyte becomes neutral, eliminating ion-exchange entirely.Requires Hybrid/Polymer Column. Dissolves standard silica columns instantly.
Category B: Hardware Selection (The "Permanent" Fix)

Q: I want to develop a robust method for QC. Which column should I buy? A: For phenylpiperazines, standard silica is obsolete. You need Hybrid Particle Technology or Bidentate C18 .

Recommendation: Switch to a "High pH Stable" column.

  • Why: Operating at pH 10.5 allows the phenylpiperazine to exist as a neutral molecule. This increases hydrophobicity (better retention) and eliminates tailing.[5]

  • Specific Technologies:

    • Waters XBridge / BEH C18: Ethylene-Bridged Hybrid (BEH) particles resist dissolution up to pH 12 [1].

    • Agilent Poroshell HPH-C18: Modified surface chemistry for high pH stability [7].[6]

    • Phenomenex Gemini / Kinetex EVO: Organo-silica grafting [1].

Standard Operating Procedure (SOP)

Protocol: High-pH Analysis of Phenylpiperazines (The Gold Standard)

This method utilizes the "High pH" strategy to ensure the analyte is uncharged, maximizing retention and symmetry.

1. Reagents:

  • Ammonium Bicarbonate (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • HPLC Grade Acetonitrile (ACN)

  • Milli-Q Water

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.5 using Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

3. Column:

  • Hybrid C18 (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).

4. Gradient Parameters:

Time (min)% A (Buffer)% B (ACN)Flow (mL/min)
0.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0

5. Expected Results:

  • Tailing Factor (

    
    ):  < 1.2[7]
    
  • Retention: Significantly increased compared to acidic conditions due to deprotonation.

Troubleshooting Decision Tree

Use this logic flow to resolve your specific issue.

TroubleshootingTree Start Start: Peak Tailing Detected CheckPH Is Mobile Phase pH between 3.0 and 8.0? Start->CheckPH CheckCol Is Column High-pH Stable (Hybrid/Polymer)? CheckPH->CheckCol Yes (Danger Zone) Action_AddTEA Action: Add 5mM TEA (If Low pH is required) CheckPH->Action_AddTEA No (Already Low pH) Action_HighPH Action: Raise pH to > 10.0 (Use NH4OH/Bicarbonate) CheckCol->Action_HighPH Yes Action_NewCol Action: Switch to Hybrid Column (BEH / Gemini / HPH) CheckCol->Action_NewCol No (Standard Silica) Action_LowPH Action: Lower pH to < 2.5 (Use Formic Acid/TFA) Action_NewCol->Action_HighPH After Switching caption Figure 2: Decision tree for resolving peak tailing in basic analytes.

References

  • Element Lab Solutions. (2025). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from [Link]

  • Agilent Technologies. (2014). Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Retrieved from [Link]

Sources

Overcoming hygroscopic challenges with piperazine salts in research

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Overcoming Hygroscopicity & Deliquescence in Piperazine Salts

Mission Statement

Welcome to the . You are likely here because your piperazine salt has turned into a "goo" on the filter paper, fused into a brick during storage, or is showing erratic dissolution profiles.

Piperazine is a powerful counter-ion for increasing the solubility of acidic drugs, but it comes with a penalty: aggressive hygroscopicity . This guide moves beyond basic advice to provide structural, thermodynamic, and operational strategies to stabilize these salts.

Module 1: Diagnostics & Characterization

How to quantify the problem before trying to fix it.

Issue: "I don't know if my salt is absorbing surface moisture or forming a hydrate."

The Diagnostic Protocol: You must distinguish between adsorption (surface water) and absorption (bulk lattice incorporation/hydrate formation). Piperazine salts often form stable hydrates (e.g., hexahydrate), which are actually less hygroscopic than their anhydrous counterparts.

Protocol: Dynamic Vapor Sorption (DVS) for Piperazine Salts Use this method to determine the Critical Relative Humidity (CRH).

  • Sample Prep: Load 10–20 mg of salt into the DVS pan.

  • Drying Phase: Heat to 40°C at 0% RH for 60 mins to establish dry mass (

    
    ). Note: If you suspect a stable hydrate, skip this aggressive drying to avoid dehydrating the crystal lattice.
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criterion:

      
       per minute.[1][2]
      
  • Desorption Cycle: Ramp back to 0% RH.

  • Analysis:

    • Reversible Hysteresis: Indicates channel hydrate formation.

    • Sharp Step Change: Indicates stoichiometric hydrate formation.

    • Exponential Mass Gain without Plateau: Indicates deliquescence (dissolution in sorbed water).

Visualizing the Workflow:

DVS_Workflow Start Sample Loading (10-20mg) Drying Drying Phase (40°C, 0% RH) Start->Drying Sorption Sorption Ramp (0% -> 90% RH) Drying->Sorption Analysis Isotherm Analysis Sorption->Analysis Deliquescence No Plateau? (Deliquescence) Analysis->Deliquescence Exponential Gain Hydrate Step Change? (Stoichiometric Hydrate) Analysis->Hydrate Sharp Step

Caption: DVS workflow to distinguish between deliquescence (failure) and stable hydrate formation (success).

Module 2: Synthesis & Formulation Strategy

Engineering the crystal lattice to resist moisture.

FAQ: "Should I target the anhydrous form or the hydrate?"

A: With piperazine, embrace the hydrate. Anhydrous piperazine salts often have a high thermodynamic drive to absorb water to reach a lower energy state. By intentionally crystallizing the salt as a hydrate (e.g., dihydrate or hexahydrate), you fill the lattice voids with water molecules that are "locked" in place, preventing further uncontrolled moisture uptake from the air.

FAQ: "My stoichiometry is 1:1, but it's unstable. Why?"

A: Piperazine is a diamine (


, 

). If you form a 1:1 salt (monopiperazine) with a weak acid, the secondary amine is still free and basic. This free amine site can attract atmospheric

and moisture, leading to carbamate formation and deliquescence.
  • Recommendation: Screen the 1:2 (drug:piperazine) or 2:1 stoichiometry to fully protonate the piperazine nitrogens, neutralizing the basic sites that attract moisture.

Comparative Stability Data:

Salt FormHygroscopicity RiskStability MechanismRecommended For
Anhydrous High (Deliquescent)High Lattice EnergySealed capsules only
Hexahydrate Low to ModerateHydrogen bonding networkGeneral solid dosage
Adipate/Citrate LowCo-former shieldingHumidity-sensitive APIs
Module 3: Operational Troubleshooting

Real-world fixes for lab disasters.

Issue: "The salt turns to oil/goo during filtration."

Cause: The Relative Humidity (RH) in your lab exceeds the Critical Relative Humidity (CRH) of the salt. The salt is dissolving in the moisture it pulls from the air.[3] The Fix:

  • Solvent Switch: Do not use water or alcohols. Switch to hydrophobic solvents like Ethyl Acetate or Isopropyl Acetate for the final wash.

  • Nitrogen Cone: Perform filtration under a stream of dry nitrogen or argon.

  • Schlenk Line: If the CRH is <30%, you must filter using Schlenk line techniques (closed system).

Issue: "My tablets are sticking to the punch faces."

Cause: Localized deliquescence at the tablet surface due to compression heat + humidity. The Fix:

  • Excipient Buffer: Use a "moisture scavenging" excipient like Silica gel (Syloid) or Microcrystalline Cellulose (MCC) in the formulation. These adsorb free moisture before the piperazine salt can.

  • Coating: Apply a moisture-barrier film coating (e.g., PVA-based Opadry® amb II) immediately after compression.

Module 4: The Salt Selection Decision Tree

Follow this logic to select the most viable piperazine form.

Salt_Selection Start Start: Piperazine Salt Screen Check_pKa Check Delta pKa > 3? Start->Check_pKa Stoich Test 1:1 and 2:1 Stoichiometry Check_pKa->Stoich Yes DVS_Test Run DVS (0-90% RH) Stoich->DVS_Test Stable Stable Profile (<2% uptake) Proceed to Scale-up DVS_Test->Stable Low Uptake Hydrate Forms Stable Hydrate? Isolate Hydrate Form DVS_Test->Hydrate Step Change Fail Deliquescent? Reject or Co-crystal DVS_Test->Fail Liquefaction

Caption: Logic flow for selecting a viable piperazine salt candidate based on hygroscopic risk.

References
  • BenchChem Technical Support. (2025).[4][5] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Surface Measurement Systems. (2023). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from

  • Pharma Excipients. (2022).[1] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Retrieved from

  • Taylor & Francis Knowledge. (2023). Critical relative humidity – Knowledge and References. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.